molecular formula C23H23N3O2 B5448281 1-methyl-1'-[(5-methyl-1H-indol-2-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one

1-methyl-1'-[(5-methyl-1H-indol-2-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one

Cat. No.: B5448281
M. Wt: 373.4 g/mol
InChI Key: VCNPGQFLTVJINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on the specific derivative and its biological target. For example, some indole derivatives have been found to have inhibitory activity against influenza A .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there could be future research opportunities in developing new indole derivatives, including potentially “1-methyl-1’-[(5-methyl-1H-indol-2-yl)carbonyl]spiro[indole-3,4’-piperidin]-2(1H)-one”.

Properties

IUPAC Name

1-methyl-1'-(5-methyl-1H-indole-2-carbonyl)spiro[indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-15-7-8-18-16(13-15)14-19(24-18)21(27)26-11-9-23(10-12-26)17-5-3-4-6-20(17)25(2)22(23)28/h3-8,13-14,24H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNPGQFLTVJINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCC4(CC3)C5=CC=CC=C5N(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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